molecular formula C9HD5O3 B602616 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one CAS No. 1215373-23-1

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one

Cat. No.: B602616
CAS No.: 1215373-23-1
M. Wt: 167.17
InChI Key:
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Description

7-Hydroxy Coumarin-d5 is the labelled analogue of 7-Hydroxy Coumarin, a metabolite of Coumarin that is present in many plants and is the aglucon of skimmin.

Mechanism of Action

Target of Action

It belongs to the class of coumarins , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a coumarin derivative, it may share similar interactions with its targets as other coumarins . The presence of five deuterium atoms in the molecule could potentially enhance its stability and resistance to degradation .

Pharmacokinetics

It is known to be soluble in organic solvents such as methanol and acetonitrile , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one. For instance, it should be stored in a cool and dry place away from direct sunlight and heat sources to maintain its stability . The compound’s action may also be influenced by the physiological environment in which it is administered, including pH, temperature, and the presence of other molecules.

Properties

IUPAC Name

3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670078
Record name 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215373-23-1
Record name 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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